molecular formula C8H12O3 B13617283 3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester

3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester

Cat. No.: B13617283
M. Wt: 156.18 g/mol
InChI Key: DHVYLYFSTLOVFO-NKWVEPMBSA-N
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Description

3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester is an organic compound with a unique structure that includes a formyl group and a carboxylic acid methyl ester group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the reaction of cyclopentanone with formic acid and methanol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate formylcyclopentane, which is then esterified to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3beta-Carboxycyclopentane-1beta-carboxylic acid.

    Reduction: 3beta-Hydroxycyclopentane-1beta-carboxylic acid methyl ester.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can affect biological pathways and enzyme activities, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A related compound with a similar cyclopentane ring structure but lacking the formyl and ester groups.

    Methyl cyclopentanecarboxylate: Similar in structure but without the formyl group.

Uniqueness

3beta-Formylcyclopentane-1beta-carboxylic acid methyl ester is unique due to the presence of both a formyl group and a carboxylic acid methyl ester group on the cyclopentane ring

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (1R,3S)-3-formylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-11-8(10)7-3-2-6(4-7)5-9/h5-7H,2-4H2,1H3/t6-,7+/m0/s1

InChI Key

DHVYLYFSTLOVFO-NKWVEPMBSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)C=O

Canonical SMILES

COC(=O)C1CCC(C1)C=O

Origin of Product

United States

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